5-Hydroxy-4-octanone

Catalog No.
S8053420
CAS No.
116296-89-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-4-octanone

CAS Number

116296-89-0

Product Name

5-Hydroxy-4-octanone

IUPAC Name

5-hydroxyoctan-4-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N

SMILES

CCCC(C(=O)CCC)O

solubility

almost insoluble in water; soluble in alcohol

Canonical SMILES

CCCC(C(=O)CCC)O

5-Hydroxy-4-octanone is a monosaccharide.
butyroin is a natural product found in Cocos nucifera and Camellia sinensis with data available.

5-Hydroxy-4-octanone (CAS 116296-89-0 / 496-77-5), commonly known as butyroin, is an eight-carbon aliphatic α-hydroxy ketone (acyloin). In industrial and advanced laboratory procurement, it is primarily valued as a hydrophobic building block, a low-volatility fixative, and a specific precursor for C8 diols and diketones [1]. Unlike shorter-chain acyloins, 5-hydroxy-4-octanone exhibits a distinct lipophilic profile (LogP ~1.40) and is nearly insoluble in water, making it compatible with lipid-based formulations and organic-phase reactions [2]. Its structural bulk and functional group arrangement make it a critical substrate in biocatalytic cascades and fine chemical synthesis where precise steric and phase-partitioning properties are required.

Attempting to substitute 5-hydroxy-4-octanone with more common, shorter-chain analogs like acetoin (C4) or propioin (C6) fundamentally alters both processability and downstream product identity [1]. Acetoin is highly water-soluble and volatile, meaning it will rapidly partition into aqueous phases during extraction or evaporate during high-temperature processing. In contrast, 5-hydroxy-4-octanone remains stably in the organic phase. Furthermore, in biocatalytic or synthetic pathways, substituting the C8 backbone with a C4 backbone shifts the steric bulk of the resulting derivatives (e.g., yielding 2,3-butanediol instead of the targeted 4,5-octanediol), rendering the substitution unviable for applications requiring specific lipophilicity or coordination geometry [2].

Thermal Stability and Volatility for Fixative Applications

For high-temperature processing and formulation retention, 5-hydroxy-4-octanone provides higher thermal retention compared to the industry-standard acyloin, acetoin. 5-Hydroxy-4-octanone exhibits a boiling point of approximately 182 °C at atmospheric pressure, whereas acetoin boils at 148 °C [1]. This 34 °C difference significantly reduces evaporative loss during compounding and extends the functional lifespan of the compound when used as a fixative in open or heated systems [2].

Evidence DimensionBoiling Point
Target Compound Data182 °C (at 760 mmHg)
Comparator Or BaselineAcetoin (148 °C)
Quantified Difference+34 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring the C8 acyloin prevents premature volatilization in heated industrial processes, ensuring better retention in the final formulated product.

Phase Partitioning and Hydrophobicity in Biphasic Systems

In biphasic extractions and lipid-based formulations, the carbon chain length critically dictates phase preference. 5-Hydroxy-4-octanone has an estimated LogP of 1.40, making it lipophilic and nearly insoluble in water [1]. In contrast, acetoin has a LogP of -0.36 and is completely miscible with water. This shift from a hydrophilic to a lipophilic profile ensures that 5-hydroxy-4-octanone remains in the organic phase during aqueous workups or when formulated into hydrophobic polymer matrices [2].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~1.40 (Lipophilic)
Comparator Or BaselineAcetoin (LogP ~ -0.36, Hydrophilic)
Quantified DifferenceShift from negative to positive LogP (>1.7 unit difference)
ConditionsStandard solvent partitioning (water/organic phase)

Essential for buyers formulating oil-based products or conducting biphasic reactions where the target compound must not wash out into the aqueous layer.

Biocatalytic Precursor Specificity for C8 Aliphatic Diols

For the synthesis of advanced biofuels and specialty chiral diols, precursor selection dictates the final molecular architecture. Enzymatic reduction of 5-hydroxy-4-octanone by diol dehydrogenases (e.g., ddh3) specifically yields 4,5-octanediol, a valuable C8 aliphatic diol [1]. Attempting to use the more common acetoin under identical biocatalytic conditions yields 2,3-butanediol, which lacks the necessary steric bulk and hydrophobicity required for C8-specific downstream applications [2].

Evidence DimensionDownstream Enzymatic Product
Target Compound DataYields 4,5-octanediol
Comparator Or BaselineAcetoin (Yields 2,3-butanediol)
Quantified DifferenceAddition of 4 carbon atoms to the diol backbone
ConditionsEnzymatic reduction via diol dehydrogenase (e.g., ddh3)

Procuring this exact compound is mandatory when the synthetic goal is a C8 aliphatic diol, as shorter acyloins cannot provide the required carbon backbone.

Precursor for Chiral C8 Diol Synthesis

Due to its specific eight-carbon backbone, 5-hydroxy-4-octanone is the required starting material for the biocatalytic or chemical reduction to 4,5-octanediol. This is highly relevant for manufacturers producing fine chemicals, advanced biofuels, or specialty chiral ligands where the exact steric bulk of a C8 chain is necessary [1].

Hydrophobic Fixative in Formulations

Its elevated boiling point (182 °C) and lipophilic nature (LogP ~1.40) make it a practical choice as a fixative in lipid-based or hydrophobic formulations. It provides longer retention than shorter-chain acyloins by resisting premature evaporation and remaining stably dissolved in oil phases during high-temperature processing [2].

Direct Intermediate for α-Diketone Production

5-Hydroxy-4-octanone serves as a direct oxidation precursor for the synthesis of 4,5-octanedione. Procuring the acyloin avoids the harsher conditions and lower selectivities often associated with the oxidation of internal alkynes, streamlining the production of specialty diketones used in coordination chemistry [1].

Physical Description

yellowish liquid

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Density

0.907-0.923 (20°)

UNII

WG070EDJ4X

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 11-23-2023

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